molecular formula C38H70N10O10 B14252988 Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine CAS No. 189937-17-5

Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine

Cat. No.: B14252988
CAS No.: 189937-17-5
M. Wt: 827.0 g/mol
InChI Key: VCMBNKXWQHGCSO-DUSGBZEHSA-N
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Description

Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine is a synthetic peptide composed of nine amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. Peptides like this one are often studied for their biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible production of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the side chains of certain amino acids, such as the sulfur-containing methionine or cysteine residues.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid substitution can be achieved using standard SPPS techniques with the desired amino acid derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can yield methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibitory properties.

    Medicine: Explored for its potential therapeutic uses, including as a drug delivery vehicle or as a therapeutic agent itself.

    Industry: Utilized in the development of new materials, such as hydrogels or nanomaterials, due to its peptide-based structure.

Mechanism of Action

The mechanism of action of Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine depends on its specific application. In biological systems, peptides can interact with various molecular targets, such as enzymes, receptors, or cell membranes. The specific amino acid sequence of the peptide determines its binding affinity and specificity for these targets. For example, peptides can inhibit enzyme activity by binding to the active site or modulate receptor activity by mimicking natural ligands.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-leucyl-L-phenylalanyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine: Similar in structure but contains phenylalanine instead of lysine.

    Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-phenylalanine: Similar in structure but contains phenylalanine instead of valine.

Uniqueness

Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of lysine, for example, introduces a positively charged side chain that can influence the peptide’s solubility, binding interactions, and overall stability.

Properties

CAS No.

189937-17-5

Molecular Formula

C38H70N10O10

Molecular Weight

827.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C38H70N10O10/c1-11-22(8)31(37(56)43-24(10)33(52)47-30(21(6)7)38(57)58)48-36(55)29(20(4)5)46-28(50)18-41-32(51)23(9)42-34(53)25(14-12-13-15-39)45-35(54)26(16-19(2)3)44-27(49)17-40/h19-26,29-31H,11-18,39-40H2,1-10H3,(H,41,51)(H,42,53)(H,43,56)(H,44,49)(H,45,54)(H,46,50)(H,47,52)(H,48,55)(H,57,58)/t22-,23-,24-,25-,26-,29-,30-,31-/m0/s1

InChI Key

VCMBNKXWQHGCSO-DUSGBZEHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)CN

Origin of Product

United States

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